rel-(1S,2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)cyclopentane-1-carboxylic acid

Beschreibung

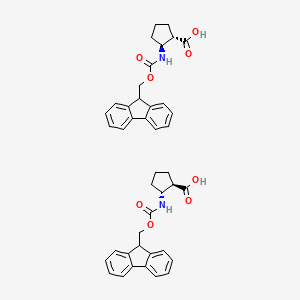

rel-(1S,2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentan-1-carbonsäure: ist eine komplexe organische Verbindung, die in den Bereichen Chemie und Biochemie großes Interesse geweckt hat. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Cyclopentanring und eine Fluorenylmethoxycarbonyl-(Fmoc)-Schutzgruppe umfasst. Das Vorhandensein dieser funktionellen Gruppen macht sie zu einem wertvollen Zwischenprodukt in verschiedenen Syntheseprozessen.

Eigenschaften

Molekularformel |

C42H42N2O8 |

|---|---|

Molekulargewicht |

702.8 g/mol |

IUPAC-Name |

(1S,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylic acid;(1R,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylic acid |

InChI |

InChI=1S/2C21H21NO4/c2*23-20(24)17-10-5-11-19(17)22-21(25)26-12-18-15-8-3-1-6-13(15)14-7-2-4-9-16(14)18/h2*1-4,6-9,17-19H,5,10-12H2,(H,22,25)(H,23,24)/t2*17-,19-/m10/s1 |

InChI-Schlüssel |

RVWTZOQEGZFGIH-ZCBTZIEGSA-N |

Isomerische SMILES |

C1C[C@H]([C@@H](C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O.C1C[C@@H]([C@H](C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Kanonische SMILES |

C1CC(C(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O.C1CC(C(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von rel-(1S,2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentan-1-carbonsäure umfasst in der Regel mehrere Schritte, ausgehend von leicht verfügbaren Ausgangsmaterialien. Ein gängiger Syntheseweg umfasst die folgenden Schritte:

Bildung des Cyclopentanrings: Der Cyclopentanring wird durch eine Reihe von Cyclisierungsreaktionen synthetisiert, die häufig die Verwendung starker Säuren oder Basen als Katalysatoren beinhalten.

Einführung der Aminogruppe: Die Aminogruppe wird durch nucleophile Substitutionsreaktionen eingeführt, bei denen ein geeignetes Amin mit einem halogenierten Cyclopentanderivat umgesetzt wird.

Anbindung der Fmoc-Gruppe: Die Fmoc-Gruppe wird unter Verwendung von Fmoc-Chlorid in Gegenwart einer Base wie Triethylamin angehängt. Dieser Schritt ist entscheidend für den Schutz der Aminogruppe bei nachfolgenden Reaktionen.

Industrielle Produktionsverfahren

In industrieller Umgebung wird die Produktion von rel-(1S,2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentan-1-carbonsäure mit optimierten Reaktionsbedingungen hochskaliert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Durchflussreaktoren und automatisierte Syntheseplattformen werden häufig eingesetzt, um effiziente und reproduzierbare Ergebnisse zu erzielen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Cyclopentanring, die zur Bildung von Cyclopentanon-Derivaten führen.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen zu modifizieren, z. B. die Reduktion der Carbonsäure zu einem Alkohol.

Substitution: Nucleophile Substitutionsreaktionen sind üblich, insbesondere für die Einführung verschiedener Substituenten an der Aminogruppe.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Kaliumpermanganat (KMnO4), Chrom(VI)-oxid (CrO3)

Reduktionsmittel: Lithiumaluminiumhydrid (LiAlH4), Natriumborhydrid (NaBH4)

Basen: Triethylamin (TEA), Natriumhydroxid (NaOH)

Säuren: Salzsäure (HCl), Schwefelsäure (H2SO4)

Hauptprodukte

Die bei diesen Reaktionen gebildeten Hauptprodukte hängen von den jeweiligen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation des Cyclopentanrings zu Cyclopentanon-Derivaten führen, während die Reduktion der Carbonsäuregruppe Cyclopentanol-Derivate erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von rel-(1S,2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentan-1-carbonsäure beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Fmoc-Gruppe spielt eine entscheidende Rolle beim Schutz der Aminogruppe während chemischer Reaktionen und ermöglicht selektive Modifikationen. Der Cyclopentanring sorgt für strukturelle Stabilität und beeinflusst die Reaktivität der Verbindung.

Wirkmechanismus

The mechanism of action of rel-(1S,2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group plays a crucial role in protecting the amino group during chemical reactions, allowing for selective modifications. The cyclopentane ring provides structural stability and influences the compound’s reactivity.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- rel-(1R,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentan-1-carbonsäure

- rel-(1S,2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexan-1-carbonsäure

- rel-(1S,2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentan-1-sulfonsäure

Einzigartigkeit

Die Einzigartigkeit von rel-(1S,2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentan-1-carbonsäure liegt in ihrer spezifischen Stereochemie und dem Vorhandensein der Fmoc-Schutzgruppe. Diese Merkmale unterscheiden sie von anderen ähnlichen Verbindungen und tragen zu ihrer Vielseitigkeit in verschiedenen Anwendungen bei.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.